molecular formula C13H11N3 B1348721 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine CAS No. 313231-71-9

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine

Cat. No.: B1348721
CAS No.: 313231-71-9
M. Wt: 209.25 g/mol
InChI Key: NUVDPCZHQLYLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine ring system attached to a phenylamine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .

Safety and Hazards

The compound is classified as an irritant . It is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry, which avoids the use of caustic or expensive reagents .

Industrial Production Methods

Industrial production methods for this compound may include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride, which facilitate the condensation reactions under milder conditions . These methods are advantageous as they can be scaled up for large-scale production while maintaining high yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVDPCZHQLYLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351308
Record name 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313231-71-9
Record name 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{imidazo[1,2-a]pyridin-2-yl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Reactant of Route 2
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Reactant of Route 3
Reactant of Route 3
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Reactant of Route 4
Reactant of Route 4
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Reactant of Route 5
Reactant of Route 5
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Reactant of Route 6
Reactant of Route 6
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.